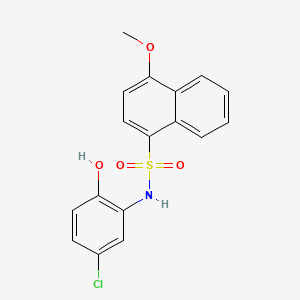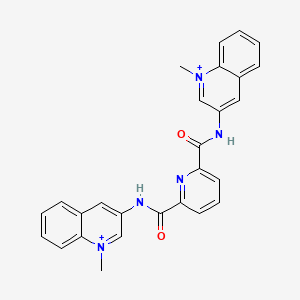
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
360A is a stabilizing G-Quadruplex ligand which has potent selectivity toward G-quadruplex structures of the telomeric 3'-overhang.
Wissenschaftliche Forschungsanwendungen
Fluorescent Anion Sensing in Water : This study explored the properties of N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide in water. These compounds exhibited efficient fluorescence quenching by various anions, suggesting their potential as fluorescent anion sensors. The study noted the importance of the compounds' high acidity and rigid structure for efficient binding in water (Dorazco‐González et al., 2014).
Green Chemistry Synthesis Method : A green chemistry method was applied to synthesize a derivative of this compound, highlighting an environmentally friendly approach to its production. The study emphasized the efficiency and eco-friendliness of this method (Molnar, Komar, & Jerković, 2022).
Electronic Properties in Ruthenium Complexes : The electronic properties of ruthenium complexes based on bis(quinolin-2-yl)pyridine ligands were studied, with implications for memory storage applications. The research provided insights into the redox properties and electron-holding capacity of these complexes (Marin et al., 2015).
Synthesis and Characterization of Bis(imino)pyridine Ligands : The synthesis and characterization of new bis(imino)pyridine ligands and their Chromium(III) compounds were explored. The study focused on the potential applications of these compounds in olefin oligomerization (Li et al., 2015).
Copper Complexes of Pyridine Dicarboxamide Ligands : The synthesis and crystal structures of various copper complexes with pyridine dicarboxamide ligands were investigated. The study highlighted the potential of these complexes in various chemical applications (Jain et al., 2004).
Optical and Electrical Properties : The research focused on the optical and electrical properties of compounds derived from pyridine dicarboxamide ligands. This included studies on the fluorescence and conductivity of these compounds, suggesting potential applications in material science and electronics (Chmel et al., 2011).
Anion and Neutral Guest Recognition : The study explored the binding of anions and neutral guests by dicationic pyridine-2,6-dicarboxamide receptors, revealing high affinity and selectivity for certain anions. This suggests potential uses in sensing and separation technologies (Dorazco‐González et al., 2010).
Eigenschaften
IUPAC Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOOEJJPTYXNTN-UHFFFAOYSA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)
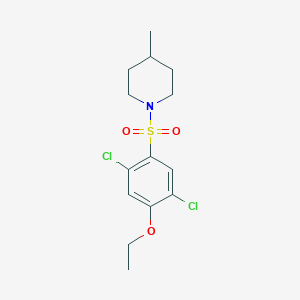
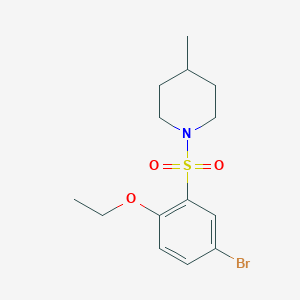
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)
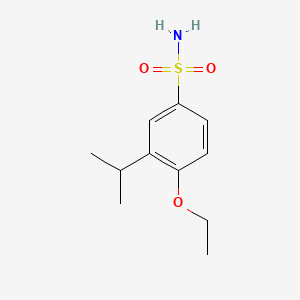
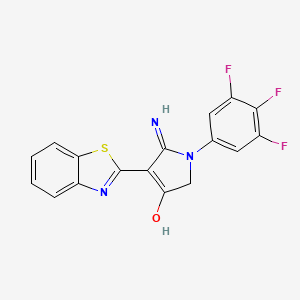
![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
